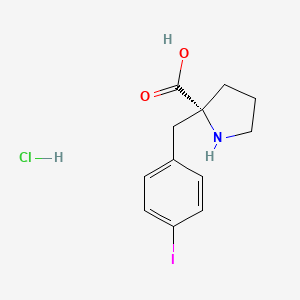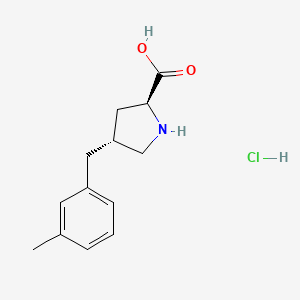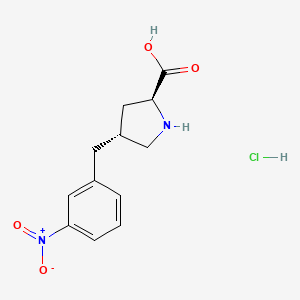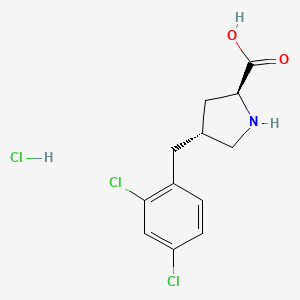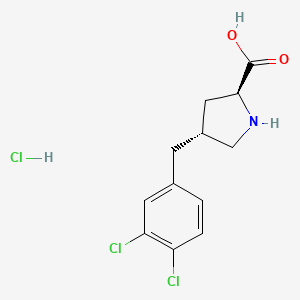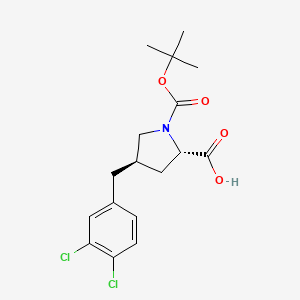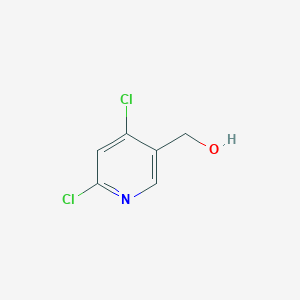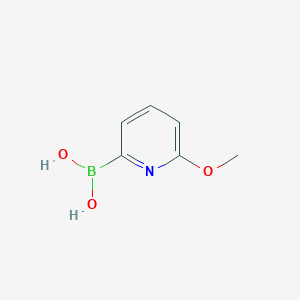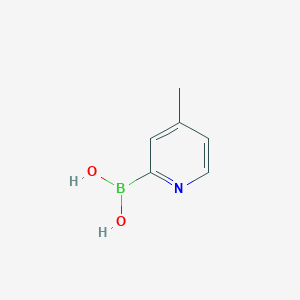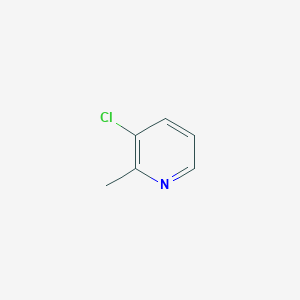
2-Benzimidamidoacetic acid
説明
2-Benzimidamidoacetic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their biological activity and are widely used as therapeutic agents, including antiulcer and anthelmintic drugs. They also exhibit a range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, a related compound, was achieved using o-phenylenediamine and phenoxyacetic acid as starting materials . Another efficient method for synthesizing 2-substituted 1H-benzimidazoles involves cascade reactions of o-haloacetoanilide derivatives with amidine hydrochlorides, using copper bromide as a catalyst . Additionally, trifluoroacetic acid has been used as a catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be substituted at various positions to yield a wide range of compounds with different properties and biological activities. The structure of these compounds is typically elucidated using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and elemental analysis .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, to form new compounds. For example, the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid leads to the formation of N-bridged heterocycles . The synthesis of benzimidazole-2-acetic acid derivatives from substituted ethyl acetimidates and o-phenylenediamines has also been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacological applications. The prodrug derivatives of 2-amino-3-benzoylbenzeneacetic acid, for example, were evaluated for their cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation liability .
科学的研究の応用
Synthesis and Characterization
Research into benzimidazole derivatives, including 2-Benzimidamidoacetic acid analogs, focuses on their synthesis and characterization for various applications. Studies have developed novel benzimidazole derivatives through chemical reactions involving o-phenylenediamine and phenoxyacetic acid as starting materials. These derivatives have been characterized using techniques like IR, NMR, and elemental analysis to understand their structural and functional properties. Such research provides foundational knowledge for exploring the therapeutic potential of these compounds (Shaharyar et al., 2016; Dudd et al., 2003).
Anticancer Activity
Benzimidazole derivatives have been synthesized and tested for their potential anticancer activities. By modifying the benzimidazole structure, researchers aim to discover compounds that can inhibit the proliferation of cancer cells. Some derivatives have shown promising results in vitro against cancer cell lines, indicating the potential of benzimidazole compounds in cancer therapy (Mukhopadhyay et al., 2011; Salahuddin et al., 2014).
Antimicrobial and Antiparasitic Effects
The antimicrobial and antiparasitic activities of benzimidazole derivatives have been explored. Compounds have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans. Additionally, some derivatives have shown nanomolar activities against protozoan parasites, highlighting their potential as antiparasitic agents (Salahuddin et al., 2017; Hernández‐Luis et al., 2010).
Environmental Applications
Benzimidazole derivatives have also been investigated for their environmental applications. For example, they have been studied for the treatment of agricultural, commercial, and domestic pesticides in wastewater using technologies like membrane bioreactors. This research aims to develop efficient and environmentally friendly methods for breaking down toxic herbicides, contributing to cleaner water systems (Ghoshdastidar & Tong, 2013).
Corrosion Inhibition
The potential of benzimidazole derivatives as corrosion inhibitors has been theoretically and experimentally studied. These compounds can protect metals against corrosion in acidic environments by adsorbing onto the metal surface. Theoretical studies using density functional theory (DFT) have been undertaken to understand the interaction between benzimidazole derivatives and metal surfaces, offering insights into their inhibitive mechanisms (Obot & Obi-Egbedi, 2010; Khaled, 2003).
Fluorescent Probes for Biological Applications
Benzimidazole-based compounds have been developed as fluorescent probes for biological applications, such as monitoring acidic pH values in live cells and tissues. These probes enable the quantitative analysis of cellular metabolism and have potential applications in biomedical research, demonstrating the versatility of benzimidazole derivatives in scientific research (Kim et al., 2013).
Safety And Hazards
Specific safety and hazard information for 2-Benzimidamidoacetic acid is not available in the literature. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion10.
将来の方向性
While specific future directions for research on 2-Benzimidamidoacetic acid are not mentioned in the literature, benzimidazole derivatives are a topic of ongoing research due to their wide range of biological activities11121314. Future research could focus on exploring the biological activity of 2-Benzimidamidoacetic acid and its derivatives, developing more efficient synthesis methods, and investigating its potential applications in medicine and other fields.
特性
IUPAC Name |
2-[[amino(phenyl)methylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNJTKQGYFSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376927 | |
| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzimidamidoacetic acid | |
CAS RN |
32683-07-1 | |
| Record name | N-(Iminophenylmethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32683-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32683-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



